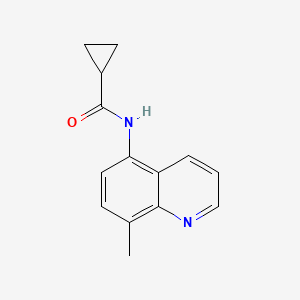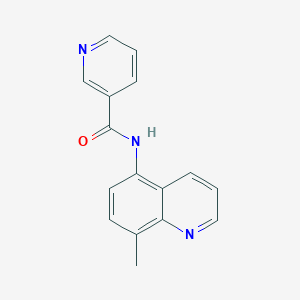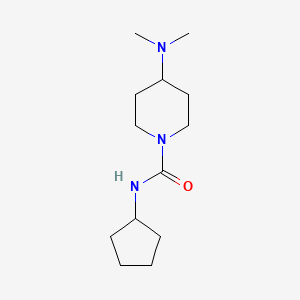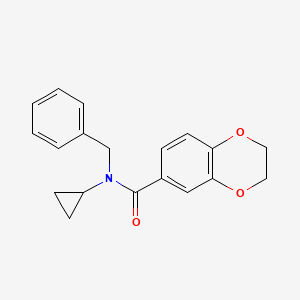
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide, also known as MQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQCA is a cyclopropane derivative that has been synthesized using various methods.
Scientific Research Applications
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In analytical chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a probe for the detection of various analytes.
Mechanism of Action
The mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is also stable under various conditions, making it suitable for use in different experiments. However, one limitation of using N-(8-methylquinolin-5-yl)cyclopropanecarboxamide in lab experiments is its potential toxicity. Studies have shown that high concentrations of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be toxic to cells.
Future Directions
There are several future directions for the research on N-(8-methylquinolin-5-yl)cyclopropanecarboxamide. One potential area of research is the development of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the investigation of the potential of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide as an anticancer agent in vivo. Furthermore, the development of new synthesis methods for N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could lead to the production of more stable and less toxic derivatives. Finally, the investigation of the mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could provide insights into its potential applications in various fields.
Synthesis Methods
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 8-methylquinoline and cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 8-methylquinoline and cyclopropanecarboxylic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can also be synthesized through the reaction of 8-methylquinoline and cyclopropanecarboxamide in the presence of triethylamine and 4-dimethylaminopyridine.
properties
IUPAC Name |
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-7-12(16-14(17)10-5-6-10)11-3-2-8-15-13(9)11/h2-4,7-8,10H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQFRPMHGXZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CC3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)



![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)